Ripk2-IN-4
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Overview
Description
Ripk2-IN-4 is a small molecule inhibitor targeting receptor-interacting serine/threonine kinase 2 (RIPK2). RIPK2 is a crucial mediator in the signaling pathways of nucleotide-binding oligomerization domain 1 (NOD1) and nucleotide-binding oligomerization domain 2 (NOD2), which are essential for innate immunity. By inhibiting RIPK2, this compound can modulate immune responses and has potential therapeutic applications in treating inflammatory diseases and certain cancers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ripk2-IN-4 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to achieve the desired molecular structure. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure selectivity and yield .
Industrial Production Methods
Industrial production of this compound requires optimization of the synthetic route to ensure scalability, cost-effectiveness, and environmental sustainability. This involves the use of large-scale reactors, continuous flow processes, and advanced purification techniques to obtain high-purity this compound suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Ripk2-IN-4 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxidized derivatives.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form reduced derivatives.
Substitution: Replacement of functional groups with other groups to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) under controlled temperature and pH conditions .
Major Products Formed
The major products formed from these reactions are derivatives of this compound with modified functional groups, which can be further analyzed for their biological activity and therapeutic potential .
Scientific Research Applications
Ripk2-IN-4 has a wide range of scientific research applications, including:
Mechanism of Action
Ripk2-IN-4 exerts its effects by specifically inhibiting the kinase activity of RIPK2. Upon activation by NOD1 and NOD2 receptors, RIPK2 undergoes autophosphorylation, which is a crucial step in activating downstream signaling pathways such as nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK). By inhibiting RIPK2, this compound prevents the activation of these pathways, thereby reducing the production of pro-inflammatory cytokines and modulating immune responses .
Comparison with Similar Compounds
Ripk2-IN-4 is compared with other RIPK2 inhibitors, such as:
GSK583: Another potent RIPK2 inhibitor with a different chemical structure but similar mechanism of action.
WEHI-345: A selective RIPK2 inhibitor with distinct pharmacokinetic properties.
This compound stands out due to its high potency, selectivity, and favorable pharmacokinetic profile, making it a promising candidate for further development in therapeutic applications .
Properties
Molecular Formula |
C16H10N6S2 |
---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
N-(1,3-benzothiazol-5-yl)-6-(1H-pyrazol-5-yl)thieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C16H10N6S2/c1-2-13-12(19-8-23-13)5-9(1)21-15-10-6-14(11-3-4-20-22-11)24-16(10)18-7-17-15/h1-8H,(H,20,22)(H,17,18,21) |
InChI Key |
HAVTWOJXZSFIOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1NC3=C4C=C(SC4=NC=N3)C5=CC=NN5)N=CS2 |
Origin of Product |
United States |
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